molecular formula C8H9N3O2 B8128899 ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate

ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate

Cat. No.: B8128899
M. Wt: 179.18 g/mol
InChI Key: XZAVNVFABCFENW-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. The unique structure of this compound, which includes an imidazole ring fused to a pyrazole ring, contributes to its distinct chemical properties and reactivity .

Preparation Methods

The synthesis of ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile in a three-component reaction . This method allows for the efficient formation of the imidazo[1,2-b]pyrazole scaffold under mild conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Mechanism of Action

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-11-7(10-6)3-4-9-11/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVNVFABCFENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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